2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine
Description
2-(6-(Ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a pyrazolo[3,4-d]pyrimidine derivative, a class of purine analogues known for diverse pharmacological activities, including antitumor and kinase-inhibitory properties . Its structure features a morpholino group at the 4-position, an ethylthio substituent at the 6-position, and an ethanamine side chain at the 1-position. The morpholino group enhances solubility and binding affinity to kinase ATP-binding pockets, while the ethylthio group modulates lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6OS/c1-2-21-13-16-11(18-5-7-20-8-6-18)10-9-15-19(4-3-14)12(10)17-13/h9H,2-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBWXARHFUMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCN)C(=N1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.
Introduction of the ethylthio group: This step involves the nucleophilic substitution of a suitable leaving group with an ethylthiol reagent.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.
Final functionalization: The ethanamine side chain is introduced through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine can undergo various chemical reactions, including:
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted cancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at the 6-Position
The 6-position of pyrazolo[3,4-d]pyrimidines significantly influences biological activity and physicochemical properties:
*Estimated based on methylthio analogue ().
**Calculated from .
- Ethylthio vs.
- Chloro Substituents : Chloro derivatives (e.g., ) exhibit lower lipophilicity and may require additional functional groups for target engagement.
Role of the Morpholino Group
The morpholino moiety at the 4-position is a common feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Analogues lacking this group, such as 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (), show reduced solubility and altered binding kinetics, underscoring its importance in target interaction .
Ethanamine Side Chain Modifications
The ethanamine side chain at the 1-position facilitates interactions with hydrophobic pockets in enzymes. For example:
- Chloroethyl derivatives () introduce electrophilic reactivity, which may correlate with cytotoxic effects .
Pharmacological and Biochemical Insights
While direct data on the target compound are sparse, structural inferences suggest:
- Kinase Inhibition: Morpholino-containing analogues (e.g., ) often target PI3K/Akt/mTOR pathways.
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines with sulfur substituents (e.g., methylthio in ) exhibit antiproliferative effects in vitro .
- Metabolic Stability : Ethylthio may confer better stability than methylthio due to reduced oxidative metabolism .
Biological Activity
2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine is a compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyrazolo[3,4-d]pyrimidine core, with substituents that include an ethylthio group and a morpholino group. This unique arrangement is believed to enhance its solubility and bioavailability compared to similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄S |
| Molecular Weight | 270.38 g/mol |
| CAS Number | Not available |
Anticancer Properties
Research indicates that compounds within the pyrazolopyrimidine family exhibit significant anticancer properties. Specifically, this compound has demonstrated the ability to inhibit tumor growth through various mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and modulate poly(ADP-ribose) polymerase (PARP) activity, leading to apoptosis in cancer cells.
- Inhibition of Kinases : The compound targets Src family kinases (SFKs) and Abl tyrosine kinases, which are often deregulated in cancer . Inhibition of these kinases can disrupt pathways involved in cell proliferation and survival.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Initial studies suggest that it may selectively bind to specific targets involved in cancer progression.
Case Studies
Several studies have evaluated the biological activity of pyrazolopyrimidine derivatives:
- Study on Antiproliferative Effects : A selected member from the pyrazolopyrimidine family exhibited promising antiproliferative activity against various solid tumor cell lines (e.g., A431, PC3). The compound demonstrated a significant reduction in cell viability at micromolar concentrations .
- Inhibitory Effects on Viral Replication : Some derivatives have been tested for their inhibitory effects against viruses like varicella-zoster virus and human cytomegalovirus, although specific results for this compound remain limited .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key optimization strategies include:
- Reaction Conditions : Adjusting temperature, solvent choice, and reaction time to enhance yield and purity.
- Characterization Techniques : Utilizing spectroscopic methods to confirm the structure and purity of synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
